N-(4,5-dihydrothiazol-2-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
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Description
N-(4,5-dihydrothiazol-2-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22N6O2S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating the importance of hydrogen bonding in self-assembly processes and highlighting significant antioxidant activities. These findings suggest potential applications in designing metal-organic frameworks (MOFs) and exploring antioxidant agents (Chkirate et al., 2019).
Synthesis of Heterocycles and Insecticidal Activity
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the compound's potential in developing new insecticides for agricultural applications (Fadda et al., 2017).
Antimicrobial Activities
Several studies have synthesized novel thiazole derivatives with significant antibacterial and antifungal activities. These compounds offer insights into the development of new antimicrobial agents, highlighting the versatility of thiazole and pyrazole moieties in medicinal chemistry (Saravanan et al., 2010).
Anticancer Agents
The synthesis of 5-methyl-4-phenyl thiazole derivatives has been investigated for anticancer activity. These studies suggest the compound's potential in cancer treatment, especially due to the selectivity and apoptosis induction demonstrated in cell lines (Evren et al., 2019).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c1-22-5-7-23(8-6-22)17(26)13-11-14(15-3-2-9-27-15)24(21-13)12-16(25)20-18-19-4-10-28-18/h2-3,9,11H,4-8,10,12H2,1H3,(H,19,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPWFTUITYJXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=NCCS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.